molecular formula C9H8ClNO5 B2822818 Methyl 2-chloro-5-methoxy-4-nitrobenzoate CAS No. 1349744-88-2

Methyl 2-chloro-5-methoxy-4-nitrobenzoate

Cat. No. B2822818
CAS RN: 1349744-88-2
M. Wt: 245.62
InChI Key: VCVQUCAIJKTZQU-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-methoxy-4-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It has a molecular weight of 245.62 . The IUPAC name for this compound is methyl 4-chloro-5-methoxy-2-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Solvent and Solute Interactions

One study discusses the solubility and interaction of various solutes, including nitrobenzoic acids, in solvents like 2-methoxyethanol. This research can be relevant to understanding the solubility behavior of Methyl 2-chloro-5-methoxy-4-nitrobenzoate and its interactions with solvents, which is crucial for applications in chemistry and materials science (Hart et al., 2015).

Antimicrobial and Antifungal Activities

Several studies on compounds with methoxy, nitro, and chloro substitutions have shown potential antimicrobial and antifungal activities. These findings suggest that this compound could also be explored for similar biological activities, contributing to pharmaceutical and agricultural research (Vinusha et al., 2015).

Material Science and Polymer Research

Research on the synthesis and characterization of compounds for applications in material science, such as corrosion inhibitors and polymer dopants, is significant. Studies have synthesized and analyzed compounds with chloro, methoxy, and nitro groups for such purposes, indicating the potential for this compound in similar applications (Rbaa et al., 2019).

Organic Synthesis and Chemistry

The role of substituted benzoates in organic synthesis, including their reactions and transformations, is a critical area of research. Understanding these mechanisms can aid in the development of new synthetic pathways and the creation of novel compounds, which could include the synthesis and application of this compound in organic chemistry (Tian & Grivas, 1992).

properties

IUPAC Name

methyl 2-chloro-5-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)6(10)4-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVQUCAIJKTZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-methoxy-4-nitrobenzoic acid (1 mmol) and concentrated sulfuric acid (0.02 mmol) in methanol (200 mL) was heated to reflux for 42 hours. The solvents were evaporated under reduced pressure then the residue partitioned between EtOAc (25 mL) and water (25 mL). The separated aqueous phase was extracted with EtOAc (3×25 mL), then the combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (71%) as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
71%

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